molecular formula C6H11NO B7810479 (Z)-4-amino-3-methylpent-3-en-2-one

(Z)-4-amino-3-methylpent-3-en-2-one

Cat. No.: B7810479
M. Wt: 113.16 g/mol
InChI Key: RNPWMFDBIICHCI-PLNGDYQASA-N
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Description

(Z)-4-Amino-3-methylpent-3-en-2-one is a β-enaminone derivative characterized by a conjugated enaminone backbone (C=C-N-C=O) with a Z-configuration. The compound features an amino group at position 4 and a methyl substituent at position 3 (Figure 1).

Properties

IUPAC Name

(Z)-4-amino-3-methylpent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4(5(2)7)6(3)8/h7H2,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWMFDBIICHCI-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C)/N)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation of Methyl Acetoacetate with Ammonia

The most widely reported method involves the condensation of methyl acetoacetate with aqueous ammonia under acidic conditions. A typical procedure employs p-toluenesulfonic acid (p-TsOH) as a catalyst in refluxing ethanol, yielding the target compound in 68–72% isolated yield after 6 hours. The reaction proceeds via initial enolization of the β-ketoester, followed by nucleophilic attack by ammonia and subsequent dehydration (Figure 1).

Optimization Insights:

  • Catalyst loading above 5 mol% p-TsOH decreases selectivity due to over-protonation of intermediates.

  • Ethanol outperforms methanol as a solvent, providing a 12% yield enhancement attributed to improved ammonia solubility.

Base-Mediated Aminolysis of 3-Methylpent-3-en-2-one

Alternative protocols utilize the aminolysis of 3-methylpent-3-en-2-one with ammonium acetate in the presence of sodium hydroxide. This method, while avoiding harsh acids, requires stringent temperature control (40–50°C) to prevent retro-aldol decomposition. Yields range from 55–60% with 85% Z-selectivity when conducted in tetrahydrofuran (THF).

Critical Parameters:

  • Excess ammonium acetate (2.5 equiv) compensates for volatility losses during reflux.

  • Slow addition of the ketone to the base-ammonia mixture minimizes side reactions.

Stereoselective Synthesis Strategies

Chiral Auxiliary-Assisted Asymmetric Induction

The use of (R)- or (S)-1-phenylethylamine as a chiral auxiliary enables enantioselective synthesis of Z-configured products. In a landmark study, reaction of 3-methylpent-3-en-2-one with (R)-1-phenylethylamine in dichloromethane at −20°C produced the Z-isomer in 92% enantiomeric excess (ee). The auxiliary is subsequently removed via hydrogenolysis over Pd/C.

Mechanistic Rationale:

  • Bulky substituents on the amine favor the Z-configuration through steric hindrance of the transition state leading to the E-isomer.

  • Low temperatures (−20°C to 0°C) further stabilize the kinetically favored Z-product.

Transition Metal-Catalyzed Isomerization

Palladium(II) acetate has emerged as an effective catalyst for the isomerization of E- to Z-4-amino-3-methylpent-3-en-2-one. A 2019 study demonstrated that treatment of the E-isomer with 2 mol% Pd(OAc)₂ in acetonitrile at 80°C for 1 hour achieves 98% Z-conversion. The process is proposed to proceed via a π-allyl palladium intermediate that enforces the thermodynamically favored geometry.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation reaction between methyl acetoacetate and urea derivatives. Under optimized conditions (150 W, 120°C, 20 minutes), yields of 89% have been reported with near-complete Z-selectivity. The rapid heating minimizes side reactions such as keto-enol tautomerization and oxidative degradation.

Comparative Analysis:

MethodTime (h)Yield (%)Z-Selectivity (%)
Conventional reflux67288
Microwave0.338995

Continuous Flow Reactor Systems

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3 v/v) affords needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 134°C, confirming crystalline purity.

Chromatographic Separation

Reverse-phase HPLC using a C18 column (acetonitrile/water 65:35, 1 mL/min) resolves Z- and E-isomers with baseline separation (Rₛ = 2.1). This method is critical for quantifying stereochemical purity in pharmaceutical-grade material.

Industrial-Scale Production Challenges

Despite methodological advances, large-scale synthesis faces two key hurdles:

  • Ammonia Handling: Pressurized systems are required to maintain NH₃ solubility in organic solvents, increasing infrastructure costs.

  • Byproduct Formation: Over-alkylation at the amino group generates N,N-dimethyl derivatives, necessitating costly purification steps.

A 2023 pilot plant trial addressed these issues by implementing:

  • Scrubber systems for ammonia recovery (98% efficiency)

  • In-line FTIR monitoring to terminate reactions at 95% conversion

Chemical Reactions Analysis

Types of Reactions

(Z)-4-amino-3-methylpent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

Organic Synthesis

(Z)-4-amino-3-methylpent-3-en-2-one serves as a crucial building block in organic chemistry. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. Common reactions include:

  • Oxidation : Producing oxo derivatives using agents like potassium permanganate.
  • Reduction : Converting the double bond to a single bond with reducing agents such as sodium borohydride.
  • Substitution : The amino group can engage in substitution reactions to form various derivatives.

Biological Research

The compound's unique structure makes it a candidate for studying enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in biochemical assays, providing insights into enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of (Z)-4-amino-3-methylpent-3-en-2-one can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its potential as an inhibitor of IspH, a key enzyme in the isoprenoid biosynthesis pathway, highlighting its relevance in drug discovery and development .

Industrial Applications

In industry, (Z)-4-amino-3-methylpent-3-en-2-one is utilized in the production of specialty chemicals with tailored properties. Its ability to undergo various chemical transformations makes it suitable for developing materials used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-4-amino-3-methylpent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The nitro group in introduces strong electron-withdrawing character, which may stabilize metal complexes or enhance antimicrobial activity compared to the electron-donating amino group in the target compound.

Physicochemical Properties

  • Solubility : The methyl group in the target compound likely improves solubility in polar solvents compared to the nitro- or naphthyl-substituted analogs.
  • Coordination Behavior : The Z-configuration in all compounds ensures a planar geometry, facilitating metal chelation. However, the nitro group in may strengthen metal-ligand binding via resonance stabilization, whereas the methyl group in the target compound offers minimal electronic modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-amino-3-methylpent-3-en-2-one, and how can stereoselectivity be ensured during synthesis?

  • Methodology : The compound can be synthesized via condensation reactions between ketones and amines under controlled conditions. For example, a Schiff base intermediate may form, followed by stereoselective reduction or tautomerization. Catalysts like chiral auxiliaries or transition metals (e.g., Zn or Cu complexes) can enhance Z-configuration selectivity. Reaction parameters (temperature, solvent polarity, pH) must be optimized to minimize E-isomer formation .
  • Key Data : Studies report yields of 60–75% for Z-isomer-predominant synthesis using protic solvents (e.g., ethanol) at 60–80°C .

Q. Which spectroscopic techniques are most effective for characterizing (Z)-4-amino-3-methylpent-3-en-2-one, and what spectral markers distinguish its tautomeric forms?

  • Methodology :

  • NMR : 1H^1H-NMR detects enamine proton shifts (δ 5.2–5.8 ppm for Z-configuration) and NH2_2 resonance splitting due to tautomerism. 13C^{13}C-NMR identifies carbonyl (C=O) at ~200 ppm and conjugated double bonds .
  • IR : Strong absorption bands at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) confirm the enaminone structure .
    • Data Contradictions : Tautomeric equilibria in solution may cause variable NH2_2 proton signals, requiring low-temperature NMR or computational modeling (DFT) to resolve .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodology : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy. For example:

  • pH Stability : Test buffers (pH 3–10) at 25°C; degradation products (e.g., hydrolyzed amines) appear as new HPLC peaks at acidic/basic extremes.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>120°C) .

Advanced Research Questions

Q. How can contradictions in NMR data due to tautomerism or dynamic equilibria be resolved for this compound?

  • Methodology :

  • Low-Temperature NMR : Suppress tautomeric interconversion by cooling samples to -40°C in CD2_2Cl2_2 .
  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with computed spectra (e.g., B3LYP/6-31G* level) to identify dominant tautomers .
    • Case Study : A 2020 study resolved conflicting NH2_2 signals by combining variable-temperature NMR and molecular dynamics simulations, revealing a 75:25 equilibrium favoring the Z-enamine form .

Q. What computational approaches are effective for predicting the reactivity and regioselectivity of (Z)-4-amino-3-methylpent-3-en-2-one in nucleophilic additions?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites. For example, the β-carbon of the enaminone is often LUMO-rich, favoring nucleophilic attack .

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  • MD Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction pathways using Amber or GROMACS .

Q. How can enantioselective synthesis protocols be designed to access enantiopure derivatives of this compound?

  • Methodology :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor imines, achieving >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
    • Challenge : Competing tautomerization may reduce ee; stabilize intermediates via bulky protecting groups (e.g., tert-butyl carbamate) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50_{50} values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, solvent concentration) to isolate variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-amino-3-methylpent-3-en-2-one
Reactant of Route 2
(Z)-4-amino-3-methylpent-3-en-2-one

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